molecular formula C21H21N5O2 B2880796 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034233-63-9

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone

カタログ番号 B2880796
CAS番号: 2034233-63-9
分子量: 375.432
InChIキー: SKDVYJDAHJYPMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone” include a molecular weight of 375.432. More detailed properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.

実験室実験の利点と制限

The advantages of using (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone in lab experiments include its potent inhibitory activity against various enzymes and receptors, as well as its potential use as a therapeutic agent for the treatment of various diseases. However, the limitations of using this compound include its challenging synthesis, low solubility, and potential toxicity.

将来の方向性

There are several future directions for research on (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases. Further studies are also needed to investigate the potential toxicity and side effects of this compound. Additionally, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.

合成法

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has been achieved using various methods. One of the commonly used methods involves the reaction of 6-cyclopropyl-3-pyridazinecarboxylic acid with 1-(2-chloroethyl)piperazine, followed by the reaction of the resulting compound with 5-phenylisoxazole-3-carboxylic acid. Other methods involve the use of different reagents and reaction conditions. The synthesis of this compound is challenging, and further optimization of the synthesis method is required to improve the yield and purity of the compound.

科学的研究の応用

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has been studied for its potential applications in scientific research. This compound has been shown to have potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), dopamine receptors, and serotonin receptors. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, schizophrenia, and erectile dysfunction.

特性

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-21(18-14-19(28-24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)20-9-8-17(22-23-20)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDVYJDAHJYPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。